Benzoate de 2-nitroéthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

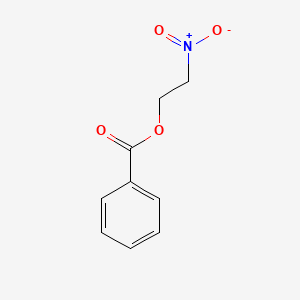

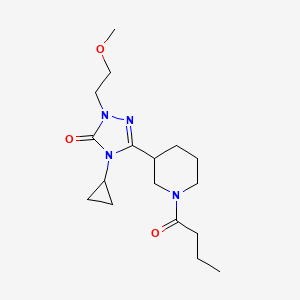

2-Nitroethyl Benzoate is an organic compound with the molecular formula C9H9NO4. It is a white to yellow solid that is used in various chemical reactions and applications. The compound is characterized by the presence of a nitro group (-NO2) attached to an ethyl chain, which is further connected to a benzoate group. This structure imparts unique chemical properties to the compound, making it valuable in both research and industrial settings .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

It’s known that the compound undergoes decomposition reactions

Mode of Action

The mode of action of 2-nitroethyl benzoate is primarily through its decomposition. The molecular mechanism of the decomposition reaction of 2-nitroethyl benzoate has been studied within the Molecular Electron Density Theory (MEDT) using DFT methods . This decomposition reaction takes place through a one-step mechanism . The reaction begins through the synchronous rupture of the O–C and C–H single bonds of 2-nitroethyl benzoate . Interestingly, while the rupture of the O–C single bond takes place heterolytically, that of the C5–H6 one takes place homolytically, yielding the formation of a pseudoradical hydrogen atom .

Biochemical Pathways

The decomposition of 2-nitroethyl benzoate could potentially affect various biochemical pathways. It’s worth noting that benzoate, a potential product of the decomposition of 2-nitroethyl benzoate, is known to be metabolized by microbes in the human gut . This metabolism involves the conversion of benzoate to catechol, which is further degraded to cis, cis-muconate or 2-hydroxymuconic semialdehyde .

Pharmacokinetics

It’s known that the compound is a white to yellow solid

Result of Action

The molecular and cellular effects of 2-nitroethyl benzoate’s action are primarily related to its decomposition. The decomposition of 2-nitroethyl benzoate yields nitroethylene and benzoic acid . The formation of the C–C double bond present in nitroethylene takes place at the end of the reaction . .

Action Environment

The action environment of 2-nitroethyl benzoate can influence its action, efficacy, and stability. For instance, the decomposition reaction of 2-nitroethyl benzoate in the presence of 1,3-dimethylimidazolium cation takes place much faster than in the case of the non-catalyzed process . Additionally, the compound is known to be water-soluble, and may spread in water systems . .

Analyse Biochimique

Biochemical Properties

It is known that the compound can undergo decomposition reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It is known that benzoic acid, a related compound, can have effects on cells

Molecular Mechanism

The molecular mechanism of 2-Nitroethyl Benzoate involves a one-step decomposition reaction, yielding nitroethylene and benzoic acid . This reaction begins with the synchronous rupture of the O–C and C–H single bonds of 2-Nitroethyl Benzoate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at +4°C

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 2-Nitroethyl Benzoate in animal models. It is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .

Metabolic Pathways

It is known that benzoate, a related compound, can be metabolized by gut microbes . It is possible that 2-Nitroethyl Benzoate could be involved in similar metabolic pathways.

Subcellular Localization

It is known that many RNA binding proteins, which serve multiple functions within the cell, can control the subcellular localization of various compounds . It is possible that similar mechanisms could control the subcellular localization of 2-Nitroethyl Benzoate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroethyl Benzoate typically involves the esterification of benzoic acid with 2-nitroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of 2-Nitroethyl Benzoate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and controlled reaction conditions helps in achieving high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nitroethyl Benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Decomposition: The compound can decompose to form nitroethylene and benzoic acid under certain conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Decomposition: Elevated temperatures or the presence of specific catalysts.

Major Products Formed:

Reduction: 2-Aminoethyl Benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Decomposition: Nitroethylene and benzoic acid.

Comparaison Avec Des Composés Similaires

2-Nitroethylbenzene: Similar structure but lacks the ester group.

Methyl 4-methoxybenzoate: Contains a methoxy group instead of a nitro group.

4-Methoxybenzaldehyde: Contains an aldehyde group instead of an ester group.

Uniqueness: 2-Nitroethyl Benzoate is unique due to the presence of both a nitro group and an ester group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Propriétés

IUPAC Name |

2-nitroethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(14-7-6-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUHWEZQUSOAKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2374458.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2374462.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)

![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)

![7-(3,4-DIMETHOXYPHENYL)-5-METHYL-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2374471.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)

![5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2374477.png)

![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)